2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide

Description

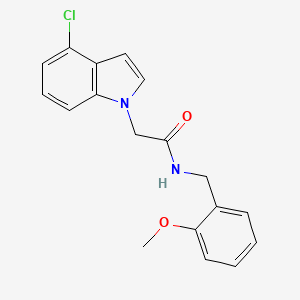

2-(4-Chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide (CAS: 1144499-08-0) is a synthetic indole derivative with the molecular formula C₁₈H₁₇ClN₂O₂ and a molecular weight of 328.79 g/mol. Its structure comprises a 4-chloro-substituted indole core linked via an acetamide bridge to a 2-methoxybenzyl group (Figure 1).

Properties

Molecular Formula |

C18H17ClN2O2 |

|---|---|

Molecular Weight |

328.8 g/mol |

IUPAC Name |

2-(4-chloroindol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C18H17ClN2O2/c1-23-17-8-3-2-5-13(17)11-20-18(22)12-21-10-9-14-15(19)6-4-7-16(14)21/h2-10H,11-12H2,1H3,(H,20,22) |

InChI Key |

ZOLUOEPNQGMWAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN2C=CC3=C2C=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Indole Skeleton

The indole backbone is typically constructed via cyclization reactions. A validated approach involves the reduction of 2-nitrostyrene derivatives followed by acid-catalyzed cyclization. For example, 2-nitrostyrene is reduced using iron powder in a mixture of ethanol and acetic acid (1:1 v/v) at 100°C under nitrogen, yielding the corresponding amine intermediate. Subsequent treatment with hydrochloric acid facilitates cyclization to form the indole nucleus. This method achieves yields exceeding 70% when optimized with stoichiometric Fe powder and controlled temperature.

Chlorination at the 4-Position

Regioselective chlorination of the indole ring is achieved using electrophilic chlorinating agents. Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C introduces the chloro group at the 4-position. The reaction requires precise temperature control to minimize di- or tri-chlorinated byproducts. Nuclear magnetic resonance (NMR) analysis confirms >90% regioselectivity under these conditions.

Functionalization with the Acetamide Group

Acetylation of the Indole Nitrogen

The indole nitrogen is acetylated using acetic anhydride (Ac₂O) in dichloromethane (DCM) with pyridine as a base. This step proceeds at room temperature over 12 hours, achieving near-quantitative conversion. Purification via silica gel chromatography (petroleum ether:ethyl acetate = 30:1→10:1 v/v) isolates the acetylated product.

Coupling with 2-Methoxybenzylamine

The acetamide intermediate is coupled with 2-methoxybenzylamine using a carbodiimide-based coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in the presence of N-hydroxysuccinimide (NHS) . Reactions are conducted in anhydrous DCM or tetrahydrofuran (THF) under nitrogen, with yields ranging from 65% to 80%.

Reaction Optimization and Catalysis

Palladium-Catalyzed Cross-Coupling

Palladium catalysts, such as Pd(OAc)₂ with P(o-tolyl)₃ as a ligand, enhance coupling efficiency between the acetylated indole and methoxybenzylamine. Triethylamine (Et₃N) serves as a base in these reactions, conducted at 125°C for 12 hours.

Solvent and Temperature Effects

-

Solvent polarity : Non-polar solvents (e.g., toluene) favor coupling reactions, while polar aprotic solvents (e.g., DMF) accelerate acetylation.

-

Temperature : Elevated temperatures (100–125°C) improve reaction rates but may degrade heat-sensitive intermediates.

Purification and Characterization

Chromatographic Techniques

Final purification employs flash column chromatography with gradients of petroleum ether and ethyl acetate (100:1→20:1 v/v). High-performance liquid chromatography (HPLC) with C18 columns further refines purity to >98%.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): Key peaks include δ 11.14 (s, indole NH), 7.70–7.52 (m, aromatic protons), and 3.81 (s, methoxy group).

-

IR (cm⁻¹): Bands at 3254 (N-H stretch), 1678 (C=O), and 1248 (C-O) confirm functional groups.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the acetamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced acetamide derivatives.

Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing indole and acetamide moieties, such as 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide, exhibit significant antitumor properties.

- Mechanism of Action : These compounds often function by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival. For example, similar indole derivatives have been shown to inhibit the proliferation of colon and lung cancer cell lines, suggesting a promising avenue for treatment in solid tumors .

- Case Studies : In vitro studies have demonstrated that derivatives of this compound can effectively reduce cell viability in various cancer types, including colorectal and breast cancers. In vivo models further support these findings, showing reduced tumor sizes when treated with such compounds .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through various studies.

- Activity Against Pathogens : Similar acetamide derivatives have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds often falls within a range that indicates significant antimicrobial activity .

- Evaluation Methods : Antimicrobial activity is typically assessed using standard methods such as disk diffusion and broth microdilution assays. These studies indicate that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

Another critical application of this compound lies in its potential as an enzyme inhibitor.

- Target Enzymes : Research has identified that compounds with similar structures can inhibit enzymes critical for disease progression, such as acetylcholinesterase and other metabolic enzymes involved in cancer cell metabolism. This inhibition can lead to altered metabolic pathways that favor reduced tumor growth and enhanced apoptosis in malignant cells .

Summary of Findings

The following table summarizes the key applications of this compound based on current research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets in biological systems. The indole core can interact with various enzymes and receptors, modulating their activity. The chlorine and methoxybenzyl groups can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Polarity: The 2-methoxybenzyl group in the target compound likely enhances solubility compared to non-polar substituents (e.g., benzyl in ), as methoxy groups increase hydrophilicity.

- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in 10l ) exhibit higher melting points (~190°C) than those with electron-donating groups, suggesting stronger intermolecular interactions.

- Synthetic Accessibility : The target compound’s yield is unspecified, but analogs like III-27 (45% yield ) demonstrate that steric hindrance from bulky substituents (e.g., 4-methylbenzyl) can reduce efficiency compared to simpler groups.

Anticancer Activity

- Bcl-2/Mcl-1 Inhibition: Compounds 10j, 10k, 10l, and 10m () show potent anticancer activity, with IC₅₀ values in the nanomolar range against leukemia and solid tumor cell lines. The 4-chlorobenzoyl and 5-methoxy groups on the indole ring are critical for binding to apoptotic regulators .

- Sulfonamide Analogs : Compound 36 (), featuring a 4-methoxyphenylsulfonamide group, exhibits enhanced metabolic stability compared to acetamide derivatives, though its activity profile remains unquantified .

Anti-Inflammatory Potential

- PGH Synthase Binding : The compound in , with a hydroxymethylpropyl substituent, shows affinity for prostaglandin G/H synthase, a target for anti-inflammatory drugs. The 2-methoxybenzyl group in the target compound may similarly modulate COX-1/2 selectivity .

Key Differences and Design Considerations

Substituent Position: Chlorine at the indole 4-position (target compound) vs.

N-Benzyl Modifications : The 2-methoxybenzyl group may improve blood-brain barrier penetration compared to 4-chlorobenzyl () or naphthalen-1-yl (10k ) groups, which are bulkier.

Synthetic Feasibility : Lower yields in analogs like 10j (8% ) highlight challenges in introducing multiple substituents (e.g., 4-chlorobenzoyl), whereas simpler derivatives (e.g., ) are more accessible.

Q & A

Q. How does the compound’s selectivity for cancer cells over normal cells correlate with its multi-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.